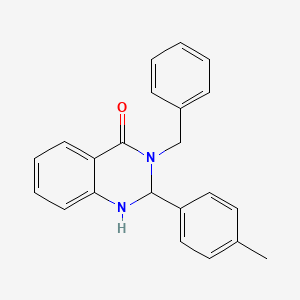![molecular formula C17H17NO4 B5223512 {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid, also known as fenoxaprop-p-ethyl, is a herbicide that is commonly used to control grass weeds in crops such as wheat, barley, and rice. The chemical structure of fenoxaprop-p-ethyl is composed of a phenoxyacetic acid moiety and a 3-phenylpropanoylamine group.
作用机制
The mechanism of action of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid involves the inhibition of acetyl coenzyme A carboxylase (ACC), which is an enzyme that is essential for fatty acid synthesis in plants. By inhibiting ACC, {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid disrupts the synthesis of fatty acids, which leads to the death of the targeted grass weeds.
Biochemical and Physiological Effects:
Studies have shown that {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can have both biochemical and physiological effects on plants. It can inhibit the activity of ACC, which leads to a decrease in the synthesis of fatty acids. This can result in a reduction in the growth and development of the targeted grass weeds. In addition, {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can also affect the metabolism of other compounds in plants, such as amino acids and carbohydrates.
实验室实验的优点和局限性
One advantage of using {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid in lab experiments is that it is a highly effective herbicide. It can be used to control a wide range of grass weeds in crops, which makes it a valuable tool for agricultural research. However, one limitation of using {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid is that it can be toxic to non-targeted plants and animals. Careful handling and disposal of the chemical is necessary to prevent environmental contamination.
未来方向
There are several future directions for research on {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid. One area of interest is the development of new synthetic methods for the production of the chemical. This could lead to more efficient and cost-effective production of the herbicide. Another area of research is the investigation of the potential pharmaceutical applications of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid. Studies have shown that it has anti-inflammatory and anti-cancer properties, and further research could lead to the development of new drugs for the treatment of these diseases. Additionally, research could be conducted on the environmental impact of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid and ways to mitigate any negative effects on non-targeted plants and animals.
合成方法
The synthesis of {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid can be achieved through the reaction between 4-chloro-2-(3-phenylpropanoylamino)phenol and sodium phenoxyacetate. The reaction is typically carried out in the presence of a catalyst such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid has been extensively studied for its herbicidal properties. It is commonly used to control grass weeds such as blackgrass, wild oats, and ryegrass in crops. In addition to its use as a herbicide, {4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid has also been investigated for its potential as a pharmaceutical agent. Studies have shown that it has anti-inflammatory and anti-cancer properties, and it may be useful in the treatment of certain diseases.
属性
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(11-6-13-4-2-1-3-5-13)18-14-7-9-15(10-8-14)22-12-17(20)21/h1-5,7-10H,6,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXZNIINKUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
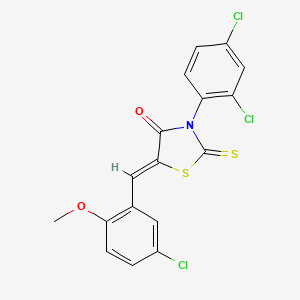

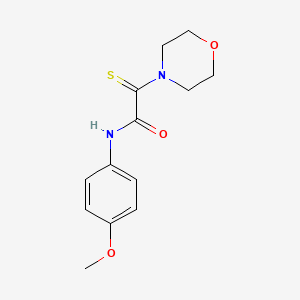
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
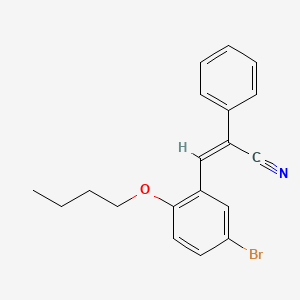
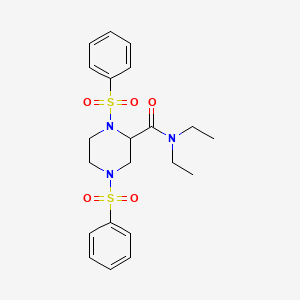
![1-(3-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223496.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)
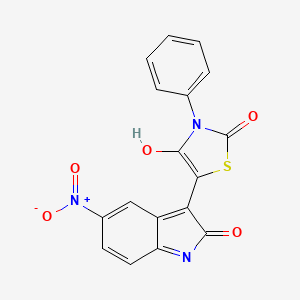
![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)
